Cas no 152378-30-8 (7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-)
![7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- structure](https://it.kuujia.com/scimg/cas/152378-30-8x500.png)
152378-30-8 structure
Nome del prodotto:7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-
7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-
- (-)-EPIBATIDINE-L-TARTRATE
- (-)-dothiorelone A
- (-)-Epibatidine
- Benzeneacetic acid,3,5-dihydroxy-2-(7-hydroxy-1-oxooctyl)-,ethyl ester
- Dothiorelone B
- (1S-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- CMI 477
- CS-0020789
- ( inverted exclamation markA)-Epibatidine
- BDBM50143320
- CHEMBL298517
- (+)-EPIBATIDINE
- (1S,2S,4R)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (-)-1-epidatidine
- SCHEMBL316977
- HY-101078
- (??)-Epibatidine
- 152378-30-8
- CMI 545
- GTPL5348
- Epibatidine
- (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- Q423783
- Tocris-0684
- (1R,2R,4S)-Epibatidine
- (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- CMI 488
- DTXSID401176872
- AKOS040740653
- NCGC00024730-01
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
-
- Inchi: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1
- Chiave InChI: NLPRAJRHRHZCQQ-UTLUCORTSA-N
- Sorrisi: ClC1C=CC([C@@H]2C[C@H]3CC[C@@H]2N3)=CN=1
Proprietà calcolate
- Massa esatta: 358.09300
- Massa monoisotopica: 208.0767261g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.9Ų
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.223±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 62-63 ºC (hexane )
- Solubilità: Leggermente solubile (1,4 g/l) (25°C),
- PSA: 139.98000
- LogP: 0.54910
7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
152378-30-8 (7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-) Prodotti correlati
- 1211539-11-5(Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate)
- 2138167-30-1(2-Thia-13-azadispiro[5.0.5^{7}.3^{6}]pentadecan-14-one)
- 1208989-40-5([3-amino-1-(hydroxymethyl)cyclobutyl]methanol)
- 1528591-96-9(1-Azetidineethanamine, 3-methyl-)
- 1545043-38-6(4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2153283-20-4(2-(3-{(benzyloxy)carbonylamino}-4,4-dimethyloxolan-3-yl)acetic acid)
- 1235223-11-6(N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 72656-46-3((+)-α-(Methylnitrosoamino)methylbenzenemethanol)
- 79561-25-4(Boc-P-Fluoro-Dl-Phe-Oh)
- 1909325-93-4(2-(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso